N-(2-iodophenyl)-1,4-dioxane-2-carboxamide
Description
Contextualization within Contemporary Chemical Research
In the landscape of modern chemical inquiry, molecules are often designed to serve as versatile building blocks in synthesis or to exhibit specific biological or material properties. The structure of N-(2-iodophenyl)-1,4-dioxane-2-carboxamide positions it as a potentially valuable intermediate in organic synthesis. The presence of an iodine atom on the aromatic ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular frameworks. nih.govfiveable.me
Furthermore, the incorporation of a 1,4-dioxane (B91453) ring, a heterocyclic ether, is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability. researchgate.netwikipedia.orgresearchgate.net The carboxamide linkage provides conformational rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.
Structural Features and Chemical Design Considerations
The key structural features of this compound are the 2-iodophenyl group, the carboxamide linker, and the 1,4-dioxane ring.
2-Iodophenyl Group: The iodine atom at the ortho-position of the phenyl ring is a significant feature. Its size and polarizability can influence the molecule's conformation through steric interactions. More importantly, the carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. fiveable.me This reactivity is fundamental to its potential as a synthetic intermediate.
1,4-Dioxane Ring: The 1,4-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms. It typically adopts a chair conformation. wikipedia.org The presence of this ring increases the polarity and potential for hydrogen bonding, which can enhance aqueous solubility. In medicinal chemistry, dioxane scaffolds are explored for their ability to interact with biological receptors. researchgate.net
The following table summarizes the key structural components and their potential functional roles.
| Structural Component | Key Features | Potential Functional Roles |
| 2-Iodophenyl Group | Iodine at the ortho position | Precursor for cross-coupling reactions, steric influence on conformation |
| Carboxamide Linker | Planar, rigid, H-bond donor/acceptor | Conformational constraint, molecular recognition |
| 1,4-Dioxane Ring | Saturated heterocycle, chair conformation | Modulation of solubility and metabolic stability, receptor interaction |
Overview of Research Trajectories on Iodinated Aryl Carboxamides and Dioxane Derivatives
Research into iodinated aryl carboxamides is often driven by their utility in synthetic and medicinal chemistry. Aryl iodides are prized as versatile coupling partners in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. chinesechemsoc.orgnih.gov The carboxamide group, in turn, is a common feature in many biologically active compounds. The combination of these two moieties in a single molecule creates a powerful tool for drug discovery and development, allowing for the late-stage functionalization of complex scaffolds.
The study of dioxane derivatives is also a vibrant area of research. 1,4-Dioxane itself is a widely used aprotic solvent. wikipedia.orgmdpi.com However, its derivatives are of significant interest in medicinal chemistry. The incorporation of a dioxane ring can lead to compounds with a range of biological activities, including use as modulators of multidrug resistance and as ligands for various receptors. nih.gov The synthesis of novel dioxane derivatives continues to be an active field of investigation. acs.orgacs.org
The hypothetical research trajectory for a molecule like this compound would likely involve its synthesis and subsequent use as a scaffold for generating a library of more complex molecules through reactions at the iodine-bearing carbon. These new compounds could then be screened for various biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
N-(2-iodophenyl)-1,4-dioxane-2-carboxamide |
InChI |
InChI=1S/C11H12INO3/c12-8-3-1-2-4-9(8)13-11(14)10-7-15-5-6-16-10/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
XNMKDWFKLKTDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Iodophenyl 1,4 Dioxane 2 Carboxamide and Analogous Molecular Scaffolds
Strategies for the Formation of the N-Aryl Carboxamide Linkage
The formation of the C-N bond between an aryl group and a carboxamide is a well-established yet continually evolving area of research. The primary methods involve copper- and palladium-catalyzed cross-coupling reactions, which have largely replaced classical methods that required harsh conditions and stoichiometric amounts of metal. nih.govnih.gov
The development of effective ligands has been critical to the success of modern Goldberg-type reactions. nih.gov Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle. A variety of ligand classes have been found to be effective, with diamines, amino acids, and phenanthrolines being among the most successful. nih.govresearchgate.net
Buchwald and coworkers demonstrated that chelating diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), enable the coupling of aryl halides with amides to be performed under mild conditions, using weak bases and non-polar solvents. nih.gov Following this, numerous other ligands have been developed. For instance, N,N-dimethylglycine, a simple and inexpensive amino acid, has been shown to be a highly effective ligand for the coupling of aryl bromides with a wide range of amides. mdpi.com Natural L-proline derivatives, like (S)-N-methylpyrrolidine-2-carboxylate, have also been identified as efficient ligands for the N-arylation of amides with aryl iodides under mild conditions. researchgate.netnih.gov The choice of ligand is often substrate-dependent, and optimization is key to achieving high yields. researchgate.netnih.gov
| Ligand | Aryl Halide | Amide | Catalyst/Base | Solvent/Temp | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-N-Methylpyrrolidine-2-carboxylate | Iodobenzene | 2-Pyrrolidone | CuI / K₃PO₄ | DMSO / 110°C | 98 | nih.gov |
| N,N-Dimethylglycine | 4-Bromoanisole | N-Methylformamide | CuI / K₂CO₃ | DMF / 110°C | 94 | mdpi.com |
| 1,10-Phenanthroline | 2-Bromopyridine | N-Methylformamide | CuI / K₃PO₄ | Dioxane / Reflux | 95 | nih.gov |
| N,N'-Dimethylethylenediamine (DMEDA) | Iodobenzene | Benzamide | CuI / K₂CO₃ | Toluene / 110°C | 81 | nih.gov |
| Glycine | Iodobenzene | Acetamide | CuI / K₃PO₄ | DMF / 100°C | 88 | researchgate.net |
Mechanistic studies have provided significant insight into the copper-catalyzed N-arylation process. nih.gov The reaction is understood to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.org The catalytic cycle is generally proposed to occur in two independent, sequential stages: the formation of a copper(I) amidate complex and the subsequent activation of the aryl halide. nih.govacs.org
Kinetic investigations have revealed that the aryl halide activation step is typically the rate-determining step of the catalytic cycle. nih.govacs.org Studies using 1,2-diamine ligated Cu(I) systems show a positive-order rate dependence on the concentration of the aryl iodide. nih.gov Both catalytic and stoichiometric experiments support the role of a 1,2-diamine-ligated copper(I) amidate as a key, kinetically competent intermediate in the N-arylation process. nih.govnih.govmit.edu The formation of this intermediate is crucial as it serves as the reactive species that activates the aryl halide. acs.org While the precise mechanism of aryl halide activation is still debated, with possibilities including oxidative addition or an inner-sphere electron-transfer process, the data consistently point to the copper(I) amidate's central role. acs.orgacs.org
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative to copper-catalyzed methods. rsc.orgbeilstein-journals.org These reactions are renowned for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions. rsc.org Palladium catalysis has been successfully applied to the synthesis of numerous biologically active compounds and pharmaceuticals. beilstein-journals.org
While highly effective for arylating amines, the palladium-catalyzed N-arylation of amides can be more challenging compared to copper-catalyzed systems. nih.gov Nevertheless, efficient protocols have been developed. These systems typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized biaryl or alkyl phosphine (B1218219) ligand. beilstein-journals.org For example, the combination of Pd(OAc)₂ and Xantphos has been shown to effectively catalyze the coupling of N-substituted 4-bromo-7-azaindoles with various amides. beilstein-journals.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. beilstein-journals.org
| Palladium Source | Ligand | Aryl Halide Substrate | Amide Substrate | Base | Solvent/Temp | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | N-Benzyl-4-bromo-7-azaindole | Benzamide | Cs₂CO₃ | Dioxane / 110°C | 92 | beilstein-journals.org |
| Pd₂(dba)₃ | Xantphos | N-Benzyl-4-bromo-7-azaindole | Acetamide | Cs₂CO₃ | Dioxane / 110°C | 88 | beilstein-journals.org |
| Pd(OAc)₂ | SPhos | N-Methyl-4-bromo-7-azaindole | Benzamide | Cs₂CO₃ | Dioxane / 110°C | 85 | beilstein-journals.org |
Beyond copper and palladium, other transition metals have been explored for amidation reactions. For instance, iron(III) chloride has been demonstrated as a simple, inexpensive Lewis acid catalyst for the direct, solvent-free amidation of esters with amines. mdpi.com While this involves an ester rather than an aryl halide, it represents a valuable alternative pathway for amide bond formation.
In the pursuit of more sustainable and cost-effective chemistry, metal-free amidation reactions have also gained considerable attention. nih.gov One notable approach is the organocatalytic ring-opening aminolysis of lactones with aromatic amines. nih.gov This method, using an organic bicyclic guanidine (B92328) catalyst, provides a 100% atom-economical route to N-aryl amides under mild conditions. nih.gov Another strategy for metal-free N-arylation involves the use of a strong base like potassium hydroxide (B78521) in DMSO, which can promote the reaction between nucleophiles (including amides) and haloarenes. researchgate.net This transformation is thought to proceed through an in situ generated benzyne (B1209423) intermediate. researchgate.net
Copper-Catalyzed N-Arylation Reactions (Goldberg-Type and Related Processes)
Approaches to Constructing the 1,4-Dioxane-2-Carboxamide Moiety
The synthesis of the 1,4-dioxane-2-carboxamide portion of the target molecule is a critical step that can be approached in several ways. A common strategy involves the preparation of a 1,4-dioxane (B91453) ring with a carboxylic acid or a related functional group at the C2 position, which can then be converted to the desired carboxamide.
One direct method for forming the 1,4-dioxane ring is through the acid-catalyzed dimerization of oxirane (ethylene oxide) or its derivatives. mdpi.com However, controlling the substitution pattern to favor a 2-carboxamide (B11827560) precursor can be challenging. A more controlled approach involves the ring-opening of a substituted epoxide with ethylene (B1197577) glycol, followed by an intramolecular cyclization to form the 1,4-dioxane ring. enamine.net This method allows for the synthesis of various 2-substituted 1,4-dioxanes. enamine.net
Another synthetic route proceeds via 1,4-dioxan-2-ones, which can be prepared by reacting carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of a catalyst like hydrogen fluoride. google.com The resulting lactone can then be opened by an amine to form the corresponding hydroxyethoxy amide, which would require a subsequent cyclization step to yield the 1,4-dioxane-2-carboxamide.
A strategy analogous to the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) could also be adapted. nih.gov This would involve starting with a precursor like methyl 2,3-dihydroxypropanoate. Alkylation with a two-carbon electrophile such as 1,2-dibromoethane (B42909) would form the 1,4-dioxane ring. Subsequent hydrolysis of the ester to the carboxylic acid, followed by a standard amidation protocol (e.g., using a mixed-anhydride method), would yield the 1,4-dioxane-2-carboxamide moiety, ready for coupling with 2-iodoaniline (B362364). nih.gov
Cyclization Reactions for 1,4-Dioxane Ring Formation
The 1,4-dioxane ring is a common structural motif, and its synthesis has been extensively studied. Formation of this six-membered heterocycle typically involves the creation of two ether linkages.
The formation of the 1,4-dioxane ring can be accomplished through several established heterocyclization strategies. One common approach involves the dimerization of epoxides (oxiranes) or the reaction of an epoxide with a 1,2-diol, such as ethylene glycol. For instance, substituted 1,4-dioxane derivatives can be prepared from readily available epoxides. A key step in this method is the ring-opening of the epoxide with the monosodium salt of ethylene glycol, which is followed by an intramolecular cyclization of the resulting diol to form the 1,4-dioxane ring. nih.gov This process is effectively a variation of the Williamson ether synthesis.
Another powerful strategy is the acid-catalyzed cyclization of a molecule containing two hydroxyl groups positioned to form a six-membered ring. For example, the synthesis of 1,4-dioxane can be achieved by the acid-catalyzed dehydration of diethylene glycol. Similarly, the reaction of a 1,2-diol with a 1,2-dihaloethane under basic conditions provides a direct route to the dioxane scaffold. More specialized methods, such as the alkoxyiodination of specific alkenes, can lead to iodoether intermediates that subsequently cyclize to form substituted 1,4-dioxanes. uky.edu
Iodine and iodine-containing reagents can play a direct and crucial role in the formation of the 1,4-dioxane ring through a process known as iodocyclization. This reaction is a type of halocyclization where an electrophilic iodine species activates a carbon-carbon double bond, prompting an intramolecular nucleophilic attack by a suitably positioned hydroxyl group.
A key example of this is the iodocyclization of 2-(allyloxy)ethanols. In this reaction, molecular iodine (I₂) acts as an electrophile. It is polarized by the π-electrons of the alkene's double bond, forming a cyclic iodonium (B1229267) ion intermediate. The nearby hydroxyl group of the ethanol (B145695) moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond. This ring-closing step proceeds in a stereospecific manner, leading to the formation of a 1,4-dioxane ring functionalized with an iodomethyl group at the 3-position. The outcome of such cyclizations can often be predicted by Baldwin's rules for ring closure. rsc.org This method is particularly valuable as it simultaneously constructs the heterocyclic ring and installs a useful functional handle (the C-I bond) for further synthetic transformations.
| Reaction Type | Key Reagents | Intermediate | Product |
| Iodocyclization | 2-(Allyloxy)ethanol, I₂ | Cyclic iodonium ion | 3-(Iodomethyl)-1,4-dioxane |
| Alkoxyiodination-Cyclization | Styrene derivative, I₂, Alcohol | Allyl β-iodoether | Substituted 1,4-dioxane |
Stereoselective Synthesis of Dioxane-Functionalized Carboxamides
Achieving stereocontrol in the synthesis of substituted 1,4-dioxanes is critical, especially for applications in medicinal chemistry. Stereoselective methods often rely on substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome of the cyclization.
A powerful strategy for constructing chiral dioxane-containing structures involves starting with a chiral precursor, such as a glycal-derived vinyl epoxide. The synthesis can proceed through a highly stereospecific glycosylation step, followed by an intramolecular SN2' conjugate addition. This sequence allows for the formation of fused pyran-dioxane systems with a defined cis–cisoid–trans geometry, a common feature in many natural products. researchgate.net By choosing the appropriate chiral starting material and reaction conditions, specific diastereomers can be targeted. Once the stereochemically defined dioxane ring with a suitable functional group (e.g., an ester or nitrile) is formed, it can be converted to the desired carboxamide through standard functional group interconversions, such as hydrolysis followed by amide coupling. An intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids can also afford 1,4-dioxane-2,5-diones stereoselectively, which can serve as precursors to the desired carboxamides. researchgate.net
Regioselective Iodination Strategies for the Aryl Moiety
The introduction of an iodine atom specifically at the ortho position to the amide group on the phenyl ring is a significant challenge that requires precise regiochemical control. Standard electrophilic aromatic substitution reactions on anilines or N-acylanilines typically yield para-substituted products, with ortho substitution being a minor pathway. nih.gov Therefore, more advanced, directed strategies are necessary.
Directed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity in aromatic substitution. In the context of N-(2-iodophenyl) amides, the amide group itself can serve as a directing group to facilitate C-H activation at the ortho position.
One of the most effective methods is palladium-catalyzed ortho-C–H iodination. nih.govresearchgate.net In this process, a palladium(II) catalyst coordinates to a Lewis basic atom in the directing group (in this case, the oxygen or nitrogen of the amide). This coordination forms a palladacycle intermediate, positioning the metal catalyst in close proximity to the ortho C-H bond. This proximity facilitates the cleavage of the C-H bond in a step known as cyclometalation. The resulting aryl-palladium species can then react with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom at the ortho position and regenerate the active catalyst. rsc.orgnih.gov The use of a weakly coordinating amide auxiliary can be particularly effective, allowing for the use of I₂ as the sole oxidant. nih.gov Other transition metals, such as rhodium and iridium, have also been employed to catalyze similar directed iodination reactions. uantwerpen.beacs.org
| Catalyst System | Directing Group | Iodine Source | Key Advantage |
| Pd(OAc)₂ / CsOAc | Amide | I₂ | High regioselectivity, use of I₂ as oxidant nih.gov |
| Ir(III) catalyst / Acid | Weinreb Amide / Benzamide | NIS | Mild conditions, mechanochemical application possible acs.org |
| Rh(III) catalyst | Aminophosphine (traceless) | Aryl Iodide (coupling) | Full regioselectivity for ortho-arylation uantwerpen.be |
An alternative to direct C-H iodination involves a two-step sequence of pre-functionalization followed by conversion to the iodide. This approach often begins with an aniline (B41778) derivative that is already functionalized at the ortho position with a group that can be readily transformed into iodine.
One common route is to start with 2-bromoaniline (B46623) or 2-chloroaniline. The amide bond is formed first, and then the aryl halide is subjected to a halogen exchange (Halex) reaction. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. manac-inc.co.jpwikipedia.org While traditionally used for alkyl halides, catalyzed versions have been developed for aryl halides. The "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide, often in the presence of a diamine ligand, to substitute an aryl bromide or chloride with iodide. wikipedia.org Nickel-based catalysts can also promote this transformation. manac-inc.co.jp
Another important pre-functionalization strategy is the Sandmeyer reaction. This method starts with 2-nitroaniline, which is reduced to benzene-1,2-diamine. One of the amino groups is then selectively acylated to form the amide, and the remaining free amino group is converted into a diazonium salt using nitrous acid. The subsequent introduction of potassium iodide (KI) decomposes the diazonium salt, replacing it with iodine to yield the desired ortho-iodoaryl amide with excellent regioselectivity.
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of a molecule like N-(2-iodophenyl)-1,4-dioxane-2-carboxamide can be approached through various strategic pathways. The choice between a convergent or divergent approach depends on the desired outcomes, such as the creation of a focused compound library or the efficient assembly of a single target molecule.
Convergent Synthesis: A convergent approach to this compound would involve the independent synthesis of two key fragments, which are then combined in a late-stage coupling reaction. The logical disconnection for this molecule is at the amide bond.
Fragment A: 2-Iodoaniline
Fragment B: 1,4-Dioxane-2-carboxylic acid or an activated derivative thereof.
Divergent Synthesis: A divergent strategy, on the other hand, is particularly useful for generating a library of analogous compounds from a common intermediate. nih.gov In the context of this compound, a divergent approach could start from a common precursor that allows for modification at different positions.
For instance, one could envision a common intermediate such as a substituted benzamide, which could then undergo various cyclization or substitution reactions to introduce the dioxane ring or modify the aryl iodide. While no specific divergent synthesis for this compound is documented, the synthesis of related N-aryl aminoamides has been achieved through multi-step sequences involving N-allylation and ring-closing metathesis, demonstrating a divergent approach to varied heterocyclic amides. nih.gov
The table below illustrates a conceptual comparison of these two synthetic strategies for the target compound.
| Strategy | Description | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Convergent | Independent synthesis of 2-iodoaniline and 1,4-dioxane-2-carboxylic acid fragments, followed by their coupling. | Amide bond formation (Amidation). | High overall yield, efficient for single target synthesis. | Less efficient for creating a diverse library of analogs. |
| Divergent | Synthesis of a common intermediate that can be chemically modified to produce a variety of related structures. | Varies depending on the desired modifications (e.g., Suzuki coupling, Buchwald-Hartwig amination). | Efficient for generating a library of analogs, allows for structural diversity. nih.gov | May involve more steps and potentially lower overall yields for a single target. |
Principles of Sustainable Synthesis in the Preparation of Complex Amides
The formation of amide bonds is one of the most frequently performed reactions in the chemical industry, particularly in pharmaceutical manufacturing. rsc.org Traditional methods often rely on stoichiometric activating agents, which generate significant amounts of waste, leading to poor atom economy. ucl.ac.uk In recent years, there has been a substantial push towards developing more sustainable and greener methods for amide synthesis. nih.gov
Key Principles of Green Amide Synthesis:
Catalytic Approaches: A major goal is to replace stoichiometric reagents with catalytic methods. ucl.ac.uk Direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is an ideal green reaction. thieme.de Borate esters have emerged as simple and effective catalysts for this transformation, allowing for a broad substrate scope, including functionalized heterocycles and unprotected amino acids. nih.govresearchgate.netnih.gov Boronic acids are also commonly used catalysts for amidation reactions. ucl.ac.uk
Solvent Selection: The choice of solvent is critical for the sustainability of a reaction. Many common solvents used in amide synthesis, such as DMF and NMP, have toxicity concerns. ucl.ac.uk The use of greener solvents, like tert-amyl methyl ether (TAME), is being explored. thieme.de In some cases, solvent-free reactions can be achieved, for example, by triturating the reactants with a catalyst like boric acid and then heating the mixture. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and electrosynthesis represents another avenue for greener amide synthesis. nih.govrsc.org These methods can lead to shorter reaction times, lower energy consumption, and sometimes improved yields.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to amide bond formation. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines in organic media. nih.gov
The following table summarizes various sustainable approaches to amide synthesis and their key features.
| Method | Catalyst/Reagent | Key Advantages | Example Application |
|---|---|---|---|
| Catalytic Direct Amidation | Borate Esters (e.g., B(OCH₂CF₃)₃) | High efficiency, broad substrate scope, low catalyst loading. nih.govresearchgate.net | Synthesis of pharmaceutically relevant compounds and dipeptides. thieme.de |
| Solvent-Free Synthesis | Boric Acid | Eliminates solvent waste, simple procedure, rapid reaction. researchgate.net | Preparation of various amides from carboxylic acids and urea. researchgate.net |
| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Direct amidation of a wide range of carboxylic acids and amines. nih.gov |
| Electrosynthesis | Not applicable | Avoids stoichiometric oxidants/reductants, can enable novel transformations. rsc.org | Greener routes to various amide-containing motifs. rsc.org |
Mechanistic Investigations of Reactions Involving N 2 Iodophenyl 1,4 Dioxane 2 Carboxamide
Elucidation of Reaction Pathways in N-Arylation with 2-Iodophenyl Substrates
The N-(2-iodophenyl) moiety of the molecule is a key functional group that readily participates in cross-coupling reactions, most notably N-arylation, to form new carbon-nitrogen bonds. These transformations are fundamental in the synthesis of various biologically active compounds and complex molecular architectures. beilstein-journals.org The mechanism of these reactions, typically catalyzed by transition metals like copper or palladium, is a subject of extensive research.
Role of Redox Cycles in Metal-Catalyzed C-N Coupling (e.g., Cu(III)/Cu(I) Pathways)
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone of N-arylation chemistry. While historically requiring harsh conditions, modern ligand-assisted protocols have made these reactions more versatile. The mechanistic pathways, however, are not always straightforward and can involve different oxidation states of copper.
One commonly proposed mechanism for the coupling of aryl halides with N-nucleophiles proceeds through a Cu(I)/Cu(III) catalytic cycle. nih.gov This pathway can be summarized in the following key steps:
Oxidative Addition : The active Cu(I) catalyst reacts with the aryl iodide (in this case, the N-(2-iodophenyl) substrate) to form a high-valent Cu(III) intermediate. nih.gov
Ligand Exchange : The N-nucleophile (the amide) coordinates to the Cu(III) center, displacing another ligand.
Reductive Elimination : The C-N bond is formed through reductive elimination from the Cu(III) complex, which releases the N-arylated product and regenerates a Cu(I) species, thus closing the catalytic cycle. nih.gov
An alternative to the Cu(I)/Cu(III) cycle involves Cu(I)/Cu(II) mediated pathways. Computational studies suggest that intermediates with copper in the +3 oxidation state can be unstable, making alternative routes more favorable under certain conditions. u-tokyo.ac.jp These pathways might involve mechanisms like Iodine Atom Transfer (IAT) or Single Electron Transfer (SET), which avoid the formation of high-energy Cu(III) species. u-tokyo.ac.jp The choice of ligand and the electronic properties of the substrates play a crucial role in determining the dominant mechanistic pathway.
Identification of Intermediates and Transition States in Amide Formation
The formation of the amide bond during C-N coupling involves several key intermediates and transition states. In a typical copper-catalyzed cycle, after the initial oxidative addition of the 2-iodophenyl group to the copper center, a copper-amide complex is formed. mit.edu The deprotonation of the amide nucleophile is often facilitated by its coordination to the copper complex before the activation of the aryl halide. mit.edu
A proposed mechanistic cycle for copper-catalyzed N-arylation is outlined below:
Intermediate A : The initial active Cu(I) complex.
Intermediate B : A coordinated copper species formed after oxidative addition of the aryl halide. nih.gov
Intermediate C : Formed via ligand exchange where the N-nucleophile coordinates to the copper center. nih.gov
Intermediate D : Generated after deprotonation of the nucleophile in the presence of a base. nih.gov
Product Formation : The final N-arylated product is released via reductive elimination from Intermediate D. nih.gov
Influence of Steric and Electronic Factors on Reaction Mechanisms
Both steric and electronic effects significantly dictate the course and efficiency of N-arylation reactions involving 2-iodophenyl substrates.
Steric Factors : The presence of the iodine atom at the ortho position of the phenyl ring introduces considerable steric hindrance. This bulkiness can impede the approach of the catalyst and the nucleophile, potentially slowing down the reaction rate. nih.gov However, the development of specialized ligands, such as pyrrole-ol ligands for copper catalysis, has enabled the successful coupling of sterically hindered partners, including ortho-substituted aryl iodides. nih.gov The choice of a bulky ligand can sometimes facilitate the reductive elimination step, which is crucial for catalyst turnover. rsc.org
Electronic Factors : The electronic properties of the aryl halide, the nucleophile, and the catalyst's ligands are paramount.
Aryl Halide : Electron-withdrawing groups on the phenyl ring of the N-(2-iodophenyl) substrate can make the aryl carbon more electrophilic, potentially accelerating the oxidative addition step. Conversely, electron-donating groups can slow this step down. nih.gov
Ligands : Electron-rich ligands can enhance the electron density on the metal center, which may promote oxidative addition. chemrxiv.org The electronic character of the ligand also influences the preferred reaction pathway; for instance, electron-rich ligands tend to promote Single Electron Transfer (SET) mechanisms. u-tokyo.ac.jprsc.org
The interplay of these effects is demonstrated in the following table, which summarizes findings from studies on related coupling reactions.
| Factor | Observation in Coupling Reactions | Potential Implication for N-(2-iodophenyl) Substrate | Reference |
| Steric Hindrance (Ortho-substituent) | Challenging for C-N coupling, but overcome with specialized ligands. | The ortho-iodo group necessitates carefully chosen catalyst systems to achieve high efficiency. | nih.gov |
| Electronic Effects (Ligand) | Electron-rich ligands can enhance the rate of oxidative addition. | Use of electron-donating ligands could improve reaction rates. | chemrxiv.org |
| Electronic Effects (Aryl Halide) | Electron-deficient aryl halides show greater reactivity in some Cu-catalyzed couplings. | Substituents on the phenyl ring would modulate the reactivity of the C-I bond. | nih.gov |
| Chemoselectivity | Cu-catalyzed systems can show high selectivity for aryl iodides over bromides or chlorides. | Allows for selective coupling at the iodo-position while other halogens remain intact for subsequent reactions. | nih.gov |
Mechanistic Aspects of 1,4-Dioxane (B91453) Ring Transformations and Functionalization
The 1,4-dioxane ring is a six-membered cyclic ether that is generally stable under many conditions but can undergo specific transformations. thieme-connect.de Its presence in N-(2-iodophenyl)-1,4-dioxane-2-carboxamide introduces distinct reactivity patterns related to the heterocyclic structure.
Studies on Ring-Opening and Ring-Closing Reactions of Dioxanes
The 1,4-dioxane ring can be synthesized through various methods, often involving ring-closing reactions. A common route involves the acid-catalyzed dimerization of ethylene (B1197577) glycol or the ring-opening of epoxides with ethylene glycol followed by intramolecular cyclization. mdpi.comenamine.netyoutube.com
Mechanisms of ring-opening are also well-documented and are relevant to the potential degradation or transformation of the molecule.
Acid-Catalyzed Cleavage : In the presence of strong acids, the ether oxygen can be protonated, initiating a ring-opening cascade to form linear diol derivatives or other cleavage products.
Oxidative Cleavage : Certain enzymes, such as monooxygenases and peroxygenases, can hydroxylate the carbon atom adjacent to an ether oxygen, leading to an unstable hemiacetal that spontaneously undergoes ring cleavage. ethz.ch This process is a key step in the biodegradation of 1,4-dioxane. ethz.ch
Mechanisms of Carboxamide Group Reactivity within the Dioxane Scaffold
The carboxamide group is a versatile functional group whose reactivity can be influenced by the adjacent 1,4-dioxane ring. researchgate.net The primary reactions of amides include hydrolysis, reduction, and rearrangement.
Hydrolysis : Under acidic or basic conditions, the carboxamide can undergo hydrolysis to yield a carboxylic acid and an amine. The reaction mechanism typically involves the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon. The proximity of the ether oxygens in the dioxane ring could potentially influence the electronic nature of the carbonyl group, though significant effects are not broadly documented.
Conformational Effects : The 1,4-dioxane ring preferentially adopts a chair-like conformation. thieme-connect.de The attachment of the carboxamide group at the C2 position means it can exist in either an axial or equatorial position. This conformational locking can influence the accessibility of the carbonyl group to reagents, potentially affecting reaction rates compared to more flexible acyclic amides.
The reactivity of the N-H bond in the amide is also crucial, as it is the site of deprotonation during the N-arylation reactions discussed previously. The acidity of this proton can be subtly modulated by the electronic environment imposed by the dioxane ring.
Halogen Reactivity and Activation in the 2-Iodophenyl Moiety
The 2-iodophenyl moiety of this compound is the primary site of chemical reactivity. The carbon-iodine (C-I) bond in aryl iodides is the least stable among the aryl halides, which makes it a focal point for a diverse range of chemical transformations. This inherent reactivity is central to understanding the mechanistic pathways in which this compound participates.
Oxidative addition and reductive elimination are fundamental concepts in organometallic chemistry, particularly in transition metal-catalyzed reactions. wikipedia.orglibretexts.org These processes are key steps in many catalytic cycles, such as cross-coupling reactions. scribd.com
Oxidative Addition: In this process, a low-valent metal complex inserts into the C-I bond of the aryl iodide. This results in an increase in both the oxidation state and the coordination number of the metal center. wikipedia.orglibretexts.org For this compound, this would involve the reaction with a metal center, such as palladium(0), to form a new organometallic complex. The reaction is favored for metals that are basic or easily oxidized. wikipedia.org
Reductive Elimination: This is the reverse of oxidative addition. wikipedia.orglibretexts.org In this step, two ligands on the metal center are coupled and eliminated from the metal's coordination sphere, leading to the formation of a new chemical bond. This process is accompanied by a decrease in the oxidation state and coordination number of the metal. For a reaction involving the 2-iodophenyl moiety, reductive elimination is often the final step that forms the desired product and regenerates the active catalyst. libretexts.org
Table 1: Key Features of Oxidative Addition and Reductive Elimination
| Feature | Oxidative Addition | Reductive Elimination |
|---|---|---|
| Metal Oxidation State | Increases | Decreases |
| Metal Coordination Number | Increases | Decreases |
| Bond Changes | C-I bond breaks, new metal-carbon and metal-iodine bonds form | New C-C or C-X bond forms, metal-ligand bonds break |
| Driving Force | Formation of stable metal-ligand bonds | Formation of a stable organic product |
The relatively weak C-I bond in aryl iodides makes them susceptible to homolytic cleavage, leading to the formation of aryl radicals. nih.govresearchgate.net These highly reactive intermediates can then participate in a variety of subsequent reactions.
The generation of an aryl radical from this compound can be initiated through several methods, including photoredox catalysis or the use of radical initiators. nih.govresearchgate.net In photoredox catalysis, a photosensitizer absorbs light and engages in a single-electron transfer with the aryl iodide to produce an aryl radical and an iodide anion. nih.gov The resulting 2-(1,4-dioxane-2-carboxamido)phenyl radical can then undergo reactions such as hydrogen atom abstraction or addition to a π-system to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Table 2: Methods for Generating Aryl Radicals from Aryl Iodides
| Method | Description |
|---|---|
| Photoredox Catalysis | Utilizes a photocatalyst that, upon light absorption, initiates a single-electron transfer to the aryl iodide. nih.gov |
| Radical Initiators | Chemical species that decompose upon heating or irradiation to generate radicals, which can then react with the aryl iodide. researchgate.net |
| Transition Metal Catalysis | Some transition metal complexes can facilitate the formation of aryl radicals from aryl iodides. chemrxiv.org |
| Base-Induced Homolytic Aromatic Substitution (BHAS) | In the presence of a strong base, aryl iodides can be converted to aryl radicals. chemrxiv.org |
Computational Chemistry Approaches to Mechanistic Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. doaj.orgresearchgate.net By solving the Kohn-Sham equations, DFT can provide accurate information about the energies of different molecular states, including reactants, products, transition states, and intermediates. researchgate.net
For reactions involving this compound, DFT calculations can be used to construct a detailed reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) that must be overcome. By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified.
Table 3: Hypothetical Relative Energies for a Reaction Step Involving this compound (Calculated using DFT)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediate | +5.0 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves, vibrates, and changes its conformation.
This compound is a flexible molecule with several rotatable bonds. The conformation of the molecule can have a significant impact on its reactivity. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This information can be crucial for understanding how the molecule approaches a catalyst or another reactant, and how its shape influences the course of a reaction.
Table 4: Information Obtainable from Molecular Dynamics Simulations
| Information | Description |
|---|---|
| Conformational Preferences | Identifies the most stable three-dimensional arrangements of the molecule. |
| Flexibility and Dynamics | Characterizes the motion of different parts of the molecule over time. |
| Solvation Effects | Simulates the interaction of the molecule with solvent molecules. |
| Binding Interactions | Can be used to study the interaction of the molecule with a receptor or catalyst. |
Advanced Spectroscopic and Analytical Characterization Techniques for N 2 Iodophenyl 1,4 Dioxane 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-(2-iodophenyl)-1,4-dioxane-2-carboxamide, a complete NMR analysis would provide crucial information about its molecular structure.
¹H NMR: This technique would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the 2-iodophenyl ring, the amide proton, and the protons of the 1,4-dioxane (B91453) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate adjacent protons.
¹³C NMR: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those in the iodophenyl ring, the dioxane ring, and the carboxamide group. The chemical shifts would provide insight into the electronic environment of each carbon atom.
¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly observe the nitrogen atom of the amide group, providing information about its electronic structure and bonding.
Without published research, a data table of chemical shifts and coupling constants for this compound cannot be compiled.
Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be suitable for this compound, as it would likely generate the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecule. This precision allows for the determination of the elemental formula, confirming the presence of iodine and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms.
Specific mass spectral data, including the exact mass and fragmentation patterns for this compound, are not available in published literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: of the amide group.
C=O stretching: of the amide carbonyl group.
C-O stretching: of the dioxane ether linkages.
C-N stretching: of the amide group.
Aromatic C-H and C=C stretching: of the iodophenyl ring.
A data table of characteristic IR absorption bands for this compound cannot be provided due to a lack of available experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases reveals no published crystal structure for this compound.
Chromatographic Methods for Purity Analysis (HPLC, GC)
Chromatographic techniques are fundamental for assessing the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A specific method, including the choice of a suitable stationary phase (e.g., C18) and mobile phase, would need to be developed. The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity.
Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, GC could also be employed for purity analysis.
As no specific analytical methods have been published for this compound, a data table of chromatographic conditions and retention times cannot be presented.
Theoretical and Computational Chemistry Studies of N 2 Iodophenyl 1,4 Dioxane 2 Carboxamide
Electronic Structure and Bonding Analysis
The electronic structure and bonding of N-(2-iodophenyl)-1,4-dioxane-2-carboxamide are fundamental to understanding its chemical nature. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the bonding within the molecule. It allows for the examination of charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds can be quantified, revealing the stabilizing effects within the molecular structure.
Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O(dioxane) | σ(C-C)(dioxane) | 2.5 |
| LP(1) O(dioxane) | σ(C-O)(dioxane) | 1.8 |
| LP(1) N(amide) | σ(C=O)(amide) | 5.2 |
| LP(1) O(carbonyl) | σ(N-C)(amide) | 2.1 |
| LP(1) I | σ*(C-C)(phenyl) | 0.8 |
Note: This data is illustrative and represents typical values for similar molecular fragments.
Conformational Analysis and Molecular Flexibility
The conformational landscape of this compound is characterized by a degree of molecular flexibility, primarily due to the rotatable bonds within its structure. The 1,4-dioxane (B91453) ring can adopt various conformations, with the chair form generally being the most stable. wikipedia.org The orientation of the carboxamide substituent on the dioxane ring, as well as the rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the amide group, all contribute to the molecule's conformational diversity.
Computational methods, such as potential energy surface (PES) scans, can be employed to identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Reactivity Descriptors and Fukui Functions
Local reactivity is elucidated by Fukui functions, which identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attack. researchgate.net By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the specific atoms that are most likely to participate in chemical reactions. researchgate.net For this compound, the carbonyl carbon of the amide group is expected to be a primary electrophilic site, while the nitrogen and oxygen atoms are likely nucleophilic centers. The iodine atom can also influence the reactivity of the phenyl ring.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C(carbonyl) | 0.25 | 0.05 | 0.15 |
| O(carbonyl) | 0.08 | 0.30 | 0.19 |
| N(amide) | 0.06 | 0.28 | 0.17 |
| C(iodophenyl-1) | 0.12 | 0.09 | 0.105 |
| I | 0.04 | 0.15 | 0.095 |
Note: This data is illustrative. Positive values indicate the propensity for the specified type of attack.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. uantwerpen.be By calculating the vibrational frequencies and their corresponding intensities, specific functional groups within the molecule can be identified. For example, the characteristic stretching frequencies of the C=O and N-H bonds in the amide group, as well as the C-O stretches in the dioxane ring, can be predicted. jksus.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in structure elucidation. researchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C=O Stretch | 1680 |
| C-N Stretch (Amide) | 1420 |
| C-O-C Stretch (Dioxane) | 1100 |
| C-I Stretch | 650 |
Note: This data is illustrative and represents typical frequency ranges for these functional groups.
In Silico Modeling of Molecular Interactions (Excluding Biological Contexts)
In silico modeling can be used to explore the non-covalent interactions of this compound with other molecules in a non-biological context. Molecular docking and molecular dynamics simulations can provide insights into how this molecule might interact with surfaces or within a solvent environment.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution around the molecule and predicting its interaction sites. Regions of negative potential (typically around the oxygen and nitrogen atoms) are likely to act as hydrogen bond acceptors, while regions of positive potential (around the amide hydrogen) can act as hydrogen bond donors. These models can help in understanding the molecule's solubility and its potential to form complexes with other chemical species.
Applications of N 2 Iodophenyl 1,4 Dioxane 2 Carboxamide in Organic Synthesis As a Building Block
Utilization in Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formation
The 2-iodophenyl moiety is a well-established functional group for participating in various cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal catalysts, initiating catalytic cycles. However, specific examples involving N-(2-iodophenyl)-1,4-dioxane-2-carboxamide are not documented in the reviewed literature.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl iodides are highly reactive substrates in these processes, no specific studies demonstrating the use of this compound in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other related palladium-catalyzed reactions have been identified. For related compounds like N-(2-iodophenyl)methanesulfonamide, palladium-catalyzed reactions are utilized to form new carbon-carbon bonds.
Due to the lack of specific research findings for this compound, a data table of reaction conditions and yields cannot be provided.
Copper-catalyzed or mediated reactions, such as the Ullmann condensation, are classic methods for forming carbon-nitrogen and carbon-oxygen bonds. These reactions are particularly useful for the arylation of amines, alcohols, and thiols. acs.orgmdpi.com Despite the suitability of the 2-iodophenyl group for such transformations, a search of the scientific literature did not yield any specific examples or protocols for copper-mediated reactions involving this compound.
Consequently, a data table summarizing copper-mediated transformations for this specific substrate cannot be compiled.
Transformations Involving the 1,4-Dioxane (B91453) Ring System
The 1,4-dioxane ring is generally stable and often used as a solvent due to its relative inertness. wikipedia.org However, it can undergo transformations such as ring-opening under certain conditions or C-H functionalization. researchgate.netgoogle.com A literature search did not uncover any studies describing transformations or functionalization of the 1,4-dioxane ring within the specific context of this compound.
In-depth Analysis of this compound in Synthetic Chemistry
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research published on the compound This compound . As a result, a detailed article focusing solely on its specific applications in organic synthesis, as outlined in the user's request, cannot be generated at this time.
Extensive searches for this particular molecule—including its role as a building block in ring expansion and contraction methodologies, its use in controlling stereochemistry in dioxane ring modifications, and its application in the synthesis of complex molecular architectures—did not yield any dedicated scholarly articles, patents, or detailed experimental data.
While the constituent parts of the molecule, the 2-iodoaniline (B362364) moiety and the 1,4-dioxane-2-carboxamide scaffold, are known in organic chemistry, the specific combination and its resulting reactivity and applications appear to be uncharacterized in the available literature. Research on analogous structures, such as other N-aryl-1,4-dioxane-2-carboxamides or different iodophenyl derivatives, exists but does not provide the specific information required to accurately and authoritatively address the user's structured query for This compound .
Therefore, to maintain scientific accuracy and adhere to the strict exclusion of speculative or generalized content, the requested article cannot be provided. Further research and publication on this specific compound would be necessary to enable a thorough discussion of its synthetic utility.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency
The synthesis of N-(2-iodophenyl)-1,4-dioxane-2-carboxamide can be significantly advanced through the development of innovative catalytic systems. Current synthetic routes may be effective, but there is considerable room for improvement in terms of yield, selectivity, and sustainability. Future research should concentrate on heterogeneous catalysts, which offer advantages in separation and reusability, contributing to greener chemical processes. researchgate.net
The exploration of metal-organic frameworks (MOFs) and porous organic polymers (POPs) as catalyst supports could provide highly active and selective catalytic sites. These materials can be tailored at the molecular level to optimize the reaction environment for the formation of the amide bond and the introduction of the iodo-group. Furthermore, the use of earth-abundant metals as catalysts, in place of precious metals, is a critical avenue for developing more economical and sustainable synthetic methods.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Catalysts | Easy separation, reusability, improved stability | Development of supported metal catalysts on inorganic or polymeric supports. researchgate.net |
| Homogeneous Catalysts | High activity and selectivity | Design of novel ligands to enhance catalyst performance and enable new transformations. |
| Biocatalysts | High enantioselectivity, mild reaction conditions | Screening and engineering of enzymes for the key bond-forming reactions. |
Investigation of Unconventional Reactivity Profiles
The presence of both an iodo-substituent on the phenyl ring and a dioxane carboxamide moiety suggests that this compound may exhibit unique and unexplored reactivity. Future studies should aim to investigate its behavior in a variety of chemical transformations beyond its role as a synthetic intermediate.
One area of interest is the exploration of its participation in palladium-catalyzed cross-coupling reactions, where the iodo-group can serve as a handle for the introduction of various functional groups. This could lead to the rapid generation of a library of derivatives with diverse biological activities. Additionally, the dioxane ring, often considered relatively inert, could be activated under specific conditions to undergo ring-opening or rearrangement reactions, providing access to novel molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.net The integration of the synthesis of this compound into a flow process could offer numerous benefits, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. researchgate.netthieme-connect.de Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives by enabling high-throughput experimentation. fu-berlin.de
Future research in this area should focus on developing robust and reliable flow-based protocols for the key synthetic steps. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time, as well as the development of in-line analytical techniques for real-time monitoring and control of the reaction progress. researchgate.net
| Technology | Key Advantages | Research Objectives |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scale-up. researchgate.net | Development of continuous flow processes for key synthetic steps. |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. fu-berlin.deresearchgate.net | Integration of robotic platforms for automated synthesis and purification. |
| In-line Analytics | Real-time reaction monitoring, improved process control. | Implementation of spectroscopic and chromatographic techniques for in-line analysis. |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the properties and reactivity of this compound. Future research should leverage these methodologies to predict its conformational preferences, electronic properties, and potential biological targets.
Density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the outcomes of unexplored reactions. Molecular dynamics (MD) simulations can provide a deeper understanding of its interactions with biological macromolecules, guiding the design of new derivatives with enhanced potency and selectivity. The use of machine learning and artificial intelligence could further accelerate the discovery process by identifying patterns in structure-activity relationships and predicting the properties of virtual compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
